molecular formula C10H9ClN2O3 B13933326 6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one

6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one

Cat. No.: B13933326
M. Wt: 240.64 g/mol
InChI Key: HUBMVVZAICPGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate starting materials such as 2-aminobenzamide and suitable chloro, hydroxy, and methoxy derivatives.

    Reaction Conditions: The reaction conditions may include heating, use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline: Known for its anticancer properties.

    7-Methoxyquinazoline: Studied for its antimicrobial activity.

    1-Methylquinazoline: Investigated for its potential as a pharmaceutical intermediate.

Uniqueness

6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

6-chloro-7-methoxy-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C10H9ClN2O3/c1-13-7-4-8(16-2)6(11)3-5(7)9(14)12-10(13)15/h3-4H,1-2H3,(H,12,14,15)

InChI Key

HUBMVVZAICPGCA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)NC1=O)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.